Home > Products > Screening Compounds P13464 > N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide - 1019095-53-4

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide

Catalog Number: EVT-3337391
CAS Number: 1019095-53-4
Molecular Formula: C21H26N4O2S
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-(3-(4-Fluorophenyl)-2-methyl-1-(4-(sulfonamidesubstituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one Derivatives []

Compound Description: These are a series of novel polyfunctionalized derivatives containing a sulfonamide functionality linked to a 2-azitidinone group. They were designed and synthesized as potential antibacterial and antioxidant agents. Some of these compounds, specifically 5f, 5l, 5n, and 5r, showed enhanced antibacterial activity compared to the standard drug streptomycin. Additionally, compounds 5c, 5f, 5l, 5o, and 5r exhibited moderate to good antioxidant properties in a DPPH radical scavenging assay [].

2. N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride []

Compound Description: This compound represents an improved AKT inhibiting compound, aiming for better therapeutic outcomes. [, ]

3. 3-(4-Methyl-1,3-thiazol-5-yl)-1-[1′-(4-methyl-1,3-thiazol-5-yl)-2-oxo-2,3,2′,3′,5′,6′,7′,7a′-octahydro-1H-indole-3-spiro-3'-1H-pyrrolizin-2′-yl]­prop-2-en-1-one []

Compound Description: This compound features a complex structure with multiple rings, including a pyrrolizine ring system and a thiazole ring. Its crystal packing is stabilized by various intermolecular interactions, including hydrogen bonds. []

4. 1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines []

Compound Description: This group of compounds was synthesized from a common precursor through a series of reactions. These compounds highlight the versatility of the pyrazole scaffold in synthetic chemistry. []

5. 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine []

Compound Description: These compounds were synthesized by condensing various aromatic amines with a benzothiazole-containing pyrazolone derivative. Biological activity studies revealed that derivatives with a chlorine substituent exhibited higher toxicity against six bacterial strains. Interestingly, the compound with both a chlorine and a methoxy group showed the highest toxicity among the tested derivatives. []

6. N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide []

Compound Description: This compound was synthesized through a cyclization reaction and characterized using spectroscopic techniques. []

7. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) []

Compound Description: This compound, named Hu7691, acts as a potent and selective AKT inhibitor. It was designed to overcome the cutaneous toxicity observed with earlier AKT inhibitors. It shows a favorable selectivity profile for AKT isoforms, with a 24-fold selectivity for AKT1 over AKT2, and demonstrates promising anticancer activity. [, ]

8. 6-(1H-1,2,3-Triazol-4-yl)-5-(1-(thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)imidazo[2,1-b]thiazoles []

Compound Description: This series of compounds, containing 1,2,3-triazole and imidazo[2,1-b]thiazole moieties, was synthesized efficiently with good yields. The structures of these heterocycles were confirmed using infrared and nuclear magnetic resonance spectroscopy, as well as elemental analysis. []

9. 8-Benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-Pyrazol-4-ylmethylene)-Hydrazino]-Thiazol-4-yl}-3,4-Dihydro-1H-Quinolin-2-Ones []

Compound Description: This series represents a novel group of compounds synthesized using a one-pot multicomponent condensation reaction. This method offers several advantages, including environmental friendliness, short reaction times, and high product yields ranging from 93% to 99%. []

10. 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(E)phenylvinyltriazolo[3,4-b]-1,3,4-thiadiazole []

Compound Description: This compound, characterized by X-ray diffraction, features a triazolothiadiazole moiety linked to a chlorinated pyrazole ring. The stereochemistry of the compound was confirmed as type E based on the crystal structure analysis. []

11. 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives []

Compound Description: This series of imidazole-pyrazole-benzo[f]chromene hybrids was designed and synthesized as potential antimicrobial and anticancer agents. Biological evaluations revealed promising results for both activities. Notably, compound 7f exhibited potent inhibitory activity against EGFR and the A549 cancer cell line, with IC50 values of 0.62 µM and 1.31 µM, respectively. []

12. 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one []

Compound Description: This compound, characterized by X-ray crystallography, comprises two pyrazole rings linked together, with each pyrazole ring bearing a 4-chlorophenyl substituent. The crystal structure revealed intermolecular hydrogen bonding between the amino group of one molecule and the carbonyl group of another, forming chains along the c-axis. []

13. 3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791) [, ]

Compound Description: APD791 is a novel, high-affinity, and orally bioavailable 5-HT2A receptor antagonist. It exhibits potent activity on platelets and vascular smooth muscle. It effectively inhibits 5-HT-mediated amplification of ADP-stimulated human and dog platelet aggregation, demonstrating potential as an antithrombotic agent. [] Further research revealed that APD791 displays high binding affinity to 5-HT2A receptors and acts as a potent inverse agonist in functional assays. []

14. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine []

Compound Description: This compound was synthesized through a three-step procedure and thoroughly characterized by various spectroscopic methods, including NMR and HRMS. Its structure was further confirmed by single-crystal X-ray diffraction. The compound's inhibitory potency was assessed against specific kinases with a cysteine residue in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []

15. 1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones []

Compound Description: This series of quinazolin-4-ones was designed, synthesized, and evaluated as potential anticancer agents. The compounds were characterized, and their drug-likeness was assessed using in silico ADME predictions. Molecular docking studies were conducted to understand their potential interactions with target proteins. []

16. 4-{methyl}-3-methyl-1-phenyl-1H-pyrazol-5-olate monohydrate []

Compound Description: This zwitterionic compound, characterized by X-ray diffraction, features a pyrazolone ring system linked to a benzothiazole moiety through a hydrazone bridge. The structure is stabilized by intramolecular hydrogen bonding. []

17. Organotin(IV) Complexes with 1,4-bis(5-hydroxy-1-phenyl-3-methyl-1H-pyrazol-4-yl)butane-1,4-dione []

Compound Description: This study explores the synthesis and characterization of organotin(IV) complexes containing 1,4-bis(5-hydroxy-1-phenyl-3-methyl-1H-pyrazol-4-yl)butane-1,4-dione as a ligand. The study utilized various spectroscopic techniques, including 1H, 13C, and 119Sn NMR, to investigate the structural features and behavior of these complexes in solution. []

18. (E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide []

Compound Description: This complex compound, determined by X-ray crystallography, features a central eight-membered ring system. Its structure deviates from the ideal boat conformation due to steric hindrance caused by an exo-ethylene group. []

19. (Z)-4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one []

Compound Description: This compound, characterized by X-ray diffraction, exists in a keto–enamine form. It features a pyrazole ring with various substituents, including a phenyl ring and a furyl ring. The crystal structure analysis reveals an intramolecular hydrogen bond between the imino and carbonyl groups, contributing to the molecule's stability. []

20. 1-(1-((5-nitrbenzo [d] oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H- [, , ]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxy phenyl /4-chlorophenyl) ureas []

Compound Description: These novel urea derivatives were synthesized through a multistep process involving the deprotection of an isopropylidene group and a condensation reaction. Similar procedures were employed to prepare related carboxamide derivatives. []

21. Iridium(III) Complexes with (1H-pyrazol-5-yl)pyridine Derivatives []

Compound Description: Four iridium(III) complexes were synthesized using (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands. These complexes demonstrated high phosphorescence quantum efficiency and were used to fabricate organic light-emitting diodes (OLEDs). []

22. (E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide []

Compound Description: This compound has been synthesized and characterized through various spectroscopic techniques and X-ray crystallography. Density functional theory (DFT) calculations were employed to study its electronic structure and properties. []

23. 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033) []

Compound Description: MK-8033 is a specific, dual c-Met/Ron kinase inhibitor that demonstrates preferential binding to the activated kinase conformation. It shows promise as a potential anticancer agent due to its ability to effectively inhibit tumor growth. []

24. N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide []

Compound Description: This compound, characterized by X-ray crystallography, features a central benzene ring connected to a pyrazole and a quinazoline ring system. []

25. (2,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-4-oxo-1,4-dihydro-1,3,5-triazin-1-ido}N-methyl-2-pyrrolidone(water)sodium N-methyl-2-pyrrolidone monosolvate []

Compound Description: This compound is a five-coordinate sodium bisazo complex used in the imaging industry. It was characterized by X-ray diffraction, revealing a triclinic crystal system. []

26. 5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols []

Compound Description: This series of novel compounds was synthesized using a one-pot, four-component domino reaction, resulting in excellent yields. The synthetic methodology is notable for its simplicity, efficiency, and the formation of multiple bonds in a single step. The synthesized compounds were evaluated for their antibacterial activity. []

27. 5-{[5-(4-Chloro­phen­yl)-3-methyl-1H-pyrazol-1-yl]meth­yl}-1,3,4-oxa­diazole-2(3H)-thione []

Compound Description: This compound, characterized by X-ray crystallography, comprises an oxadiazolethione ring linked to a pyrazole ring. It forms a three-dimensional supramolecular structure through hydrogen bonding interactions. []

28. 4,6-Bis{5-amino-3-tert-butyl-4-((3-methyl-1,2,4-thiazol-5-yl)diazenyl)-1H-pyrazol-1-yl}-1,3,5-triazin-2(1H)-one []

Compound Description: This compound is a yellow pyrazolyl azo pigment used in the imaging industry. Its crystal structure, determined by X-ray diffraction, reveals a trans conformation. []

29. 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles []

Compound Description: This study describes the synthesis of two novel classes of heterocyclic compounds containing both pyrazole and thiazole rings. These compounds were obtained through a series of reactions involving chalcones, thiosemicarbazide, and various ketones or bromoacetyl triazoles. []

30. 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides []

Compound Description: This series of bi-heterocyclic compounds, designed as potential therapeutic agents for Alzheimer's disease and diabetes, was synthesized and evaluated for their enzyme inhibitory activity against various targets, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase. []

31. 5-Cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde & (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one []

Compound Description: These two compounds are products of the reaction between cyclohexylamine and either 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde or 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Their structures and intermolecular interactions were investigated using X-ray crystallography. []

32. N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471) []

Compound Description: SAR216471 is a novel, potent, and selective P2Y12 receptor antagonist, identified through a high-throughput screening campaign. []

33. 5-methyl-4-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one & 5-methyl-4-(5-methyl-1H-pyrazol-2-ium-3-yl)-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-ide monohydrate []

Compound Description: This entry describes the unique co-crystallization of a neutral molecule and its zwitterionic tautomer. This phenomenon provides valuable insights into tautomeric equilibria and intermolecular interactions in the solid state. []

34. 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides []

Compound Description: This series of bi-heterocyclic propanamides was synthesized and evaluated for their urease inhibitory activity and cytotoxicity. They showed promising inhibitory activity against urease and low cytotoxicity. []

35. 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones []

Compound Description: Two isostructural compounds in this series, featuring a thiophene unit linked to a pyrazole ring, were investigated. The study, utilizing X-ray crystallography, revealed disorder in the thiophene unit and characterized the intermolecular interactions within the crystal structure. []

36. 2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1H-Pyrazol-5-yl)Acetamide []

Compound Description: This compound serves as a versatile building block for synthesizing various heterocyclic compounds, including pyrazoles, thiazoles, 1,3,4-thiadiazoles, and polysubstituted thiophenes. []

37. 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols []

Compound Description: This class of compounds was investigated for its potential antipsychotic properties. These compounds are structurally distinct from typical antipsychotics and don't interact with dopamine receptors. []

38. (S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate []

Compound Description: This teraryl oxazolidinone compound exhibits potent antimicrobial activity and possesses an enhanced safety profile. It demonstrates promising potential as a novel antimicrobial agent. []

Properties

CAS Number

1019095-53-4

Product Name

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide

IUPAC Name

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-ethylbutanamide

Molecular Formula

C21H26N4O2S

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C21H26N4O2S/c1-5-15(6-2)20(26)23-19-12-14(4)24-25(19)21-22-18(13-28-21)16-8-10-17(11-9-16)27-7-3/h8-13,15H,5-7H2,1-4H3,(H,23,26)

InChI Key

QLNVZUWJRUISAZ-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)OCC)C

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)OCC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.